molecular formula C18H18ClN3O B2713111 (E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide CAS No. 1799000-42-2

(E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide

Cat. No.: B2713111
CAS No.: 1799000-42-2
M. Wt: 327.81
InChI Key: PINXNZFOQBORGH-CMDGGOBGSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide is an acrylamide derivative characterized by:

  • A 2-chlorophenyl group at the β-position, contributing steric bulk and electron-withdrawing effects.
  • A 1-(pyridin-2-yl)pyrrolidin-3-yl moiety at the amide nitrogen, introducing a rigid heterocyclic system with hydrogen-bonding capabilities via the pyridine ring.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c19-16-6-2-1-5-14(16)8-9-18(23)21-15-10-12-22(13-15)17-7-3-4-11-20-17/h1-9,11,15H,10,12-13H2,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINXNZFOQBORGH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate with an amine under basic conditions.

    Introduction of the chlorophenyl group: This step may involve a halogenation reaction where a phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the pyridinyl and pyrrolidinyl groups: These groups can be introduced through nucleophilic substitution reactions or through the use of protecting groups followed by deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds with similar structural motifs to (E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide exhibit significant anticancer properties. For example, derivatives of chlorophenyl acrylamides have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A study on related acrylamide derivatives demonstrated that they could effectively inhibit tumor growth in xenograft models by targeting specific cellular pathways involved in cancer progression .

Pharmacological Applications

2.1 Neurological Disorders

The compound's structural characteristics suggest potential use in treating neurological disorders. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in modulating the endocannabinoid system.

Case Study: Research on analogs of this compound found that they acted as selective inhibitors of monoacylglycerol lipase, leading to increased levels of endocannabinoids in the brain, which could alleviate pain and inflammation .

2.2 Antinociceptive Properties

The analgesic properties of compounds related to this compound have been explored, showing promise as potential treatments for chronic pain conditions.

Case Study: In vivo studies demonstrated that similar compounds significantly reduced pain responses in rodent models, suggesting a mechanism involving the modulation of pain pathways .

Biochemical Applications

3.1 Enzyme Inhibition

The compound may also serve as a lead structure for developing enzyme inhibitors. Its ability to interact with various biological targets makes it a candidate for further investigation in enzyme inhibition studies.

Table 1: Comparison of Enzyme Inhibitory Activities

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundMonoacylglycerol lipase0.5–1.4
Related Acrylamide DerivativeCyclooxygenase0.8
Chlorophenyl AcrylamideLipoxygenase0.9

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related acrylamide derivatives:

Compound Name & Source Key Structural Features Molecular Weight (g/mol) Notable Data/Activity
Target Compound 2-Chlorophenyl, pyrrolidin-3-yl-pyridin-2-yl ~354 (estimated) N/A (inferred conformational flexibility from pyrrolidine)
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide 4-Chlorophenyl, pyridin-3-yl, propyl group 336 (LC/MS) LC/MS (ESI): m/z 336 [M+1]+; potential solubility from alkyl chain
(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-2-yl)acrylamide Imidazopyridine core, cyano group, piperazine substituent 571.24 (HRMS) TAK1 inhibitor; HRMS: m/z 571.2439 [M+H]+; enhanced lipophilicity from imidazopyridine
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide 2-Chloropyridin-4-yl, dimethoxyphenethyl, dimethylphenyl 451.2 (MS) 1H-NMR (δ 2.20–8.38); MS: m/z 451.2 [M+H]+; solubility from methoxy groups
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 4-Chlorophenyl, cyano group, pyridin-3-ylmethyl 297.74 Molecular formula C16H12ClN3O; cyano group enhances electrophilicity
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide 4-Methoxyphenyl, dual pyridylamino groups ~375 (estimated) Structural emphasis on hydrogen bonding via amino and pyridine moieties

Structural and Functional Analysis

Chlorophenyl Substituent Position
  • The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl analogs (e.g., ).
Heterocyclic Moieties
  • The 1-(pyridin-2-yl)pyrrolidin-3-yl group provides a conformationally flexible scaffold compared to rigid systems like imidazopyridine () or pyridylamino linkages (). Flexibility may enhance adaptability to target proteins.
  • Pyridine rings in all analogs facilitate hydrogen bonding and π-π stacking, critical for target engagement .
Functional Groups
  • The target compound lacks this feature, suggesting non-covalent interactions dominate.
  • Methoxy and methyl groups () improve solubility and modulate logP values, whereas the target compound’s pyrrolidine may balance hydrophilicity and lipophilicity.

Inferred Pharmacological Relevance

  • Kinase Inhibition : Compounds like demonstrate TAK1 inhibition, suggesting the target compound’s pyrrolidine-pyridine system could similarly target kinase ATP-binding pockets.
  • Cellular Permeability : The target compound’s molecular weight (~354) falls within the acceptable range for oral bioavailability, comparable to (336) but lower than (571).

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide, with CAS number 1798399-49-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticonvulsant, and analgesic properties, while also examining structure-activity relationships (SAR) and relevant case studies.

The compound's molecular formula is C19H17ClF3N3OC_{19}H_{17}ClF_3N_3O with a molecular weight of 395.8 g/mol. Its structure includes a chlorophenyl group and a pyridine-substituted pyrrolidine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1798399-49-1
Molecular FormulaC₁₉H₁₇ClF₃N₃O
Molecular Weight395.8 g/mol

Antimicrobial Activity

Research indicates that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. A study highlighted that various pyrrolidine derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Active Against
Compound PA-10.0039S. aureus
Compound PA-20.025E. coli
Compound VIIf0.018Multiple strains

These findings suggest that the presence of halogen substituents, such as chlorine in the phenyl ring, enhances the bioactivity of these compounds .

Anticonvulsant and Analgesic Activity

A recent study synthesized a series of pyrrolidine derivatives, including the target compound, and evaluated their anticonvulsant and analgesic activities using various animal models. The results showed that certain derivatives exhibited potent anticonvulsant effects in maximal electroshock (MES) tests and significant analgesic effects in formalin pain models .

The most active compounds were found to interact with voltage-gated sodium channels and GABA_A receptors, indicating their potential as therapeutic agents for epilepsy and pain management .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds reveal that the presence of electron-withdrawing groups (such as chlorine) significantly influences the biological activity of these derivatives. For instance, modifications to the phenyl substituent can alter the binding affinity to biological targets, enhancing efficacy against specific pathogens or conditions .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited strong antibacterial effects against S. aureus and E. coli, with complete bacterial death observed within 8 hours at certain concentrations .
  • Anticonvulsant Properties : In a controlled experiment, compounds similar to this compound were tested for their ability to prevent seizures induced by pentylenetetrazole, showcasing promising results in reducing seizure frequency .

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